TC-PTP Inhibition: Defined Weak Inhibitor Profile vs. Potent Clinical Candidates
The compound exhibits an IC₅₀ of 19,000 nM (1.90E+4 nM) against human TC-PTP, measured via p-nitrophenol release from pNPP substrate after 10-minute preincubation [1]. In contrast, the potent TC-PTP inhibitor TC-PTP-IN-1 (compound 8) demonstrates an IC₅₀ of 9.2 nM under comparable in vitro conditions . This represents a >2,000-fold difference in potency, positioning the target compound as a weakly active or inactive control for TC-PTP studies rather than a potent inhibitor candidate.
| Evidence Dimension | TC-PTP inhibition potency (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 19,000 nM |
| Comparator Or Baseline | TC-PTP-IN-1: IC₅₀ = 9.2 nM |
| Quantified Difference | ~2,065-fold weaker inhibition |
| Conditions | Human TC-PTP; pNPP substrate; 10 min preincubation (target compound); comparable in vitro enzyme assay (comparator) |
Why This Matters
This quantitative difference defines the compound's utility as a negative control or for studies requiring minimal TC-PTP perturbation, distinguishing it from potent inhibitors used for therapeutic development.
- [1] BindingDB BDBM50348708. IC50: 1.90E+4 nM for TC-PTP. View Source
